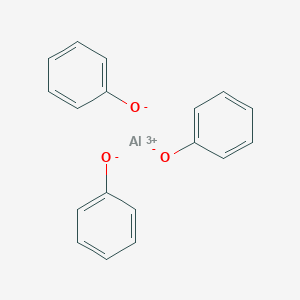
Aluminum phenoxide
Cat. No. B078509
Key on ui cas rn:
15086-27-8
M. Wt: 306.3 g/mol
InChI Key: OPSWAWSNPREEFQ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Patent
US04870215
Procedure details


In a reaction vessel was placed 8100 parts of phenol and 27 parts of aluminum metal. The vessel was sealed and heated to 150° C. to form aluminum triphenoxide. This catalyst concentrate was then mixed with 11,124 parts of additional phenol. This gives a phenol/aluminum mole ratio of about 203. The phenol-catalyst mixture was cooled to 90° C. and 23,490 parts of isobutylene was pumped in over a 50-minute period. The reaction temperature rose to 110° during the first 10 minutes of isobutylene feed. Stirring was continued at 110°-115° C. for 165 minutes. Reactor pressure dropped to 120 psig from a maximum of 260 psig.


Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Al:8]>>[O-:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O-:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O-:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Al+3:8] |f:2.3.4.5|
|
Inputs


Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a reaction vessel was placed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vessel was sealed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[Al+3]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
